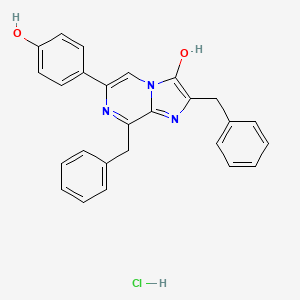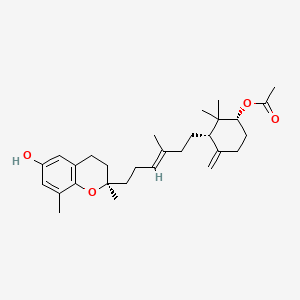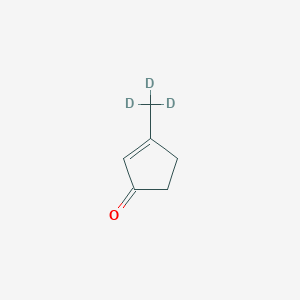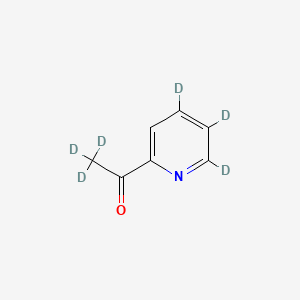
Coelenterazine h (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Coelenterazine h (hydrochloride) is a derivative of the naturally occurring luciferin, coelenterazine. It is widely used in bioluminescence research due to its ability to emit light upon oxidation. This compound is particularly valuable in the study of calcium ion concentrations and as a substrate for various luciferases, including Renilla luciferase and Gaussia luciferase .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of coelenterazine h (hydrochloride) involves several steps, starting from basic organic compoundsSpecific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity .
Industrial Production Methods
Industrial production of coelenterazine h (hydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction parameters. The final product is purified through techniques such as crystallization and chromatography to meet stringent quality standards .
化学反应分析
Types of Reactions
Coelenterazine h (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: This is the primary reaction, where the compound emits light upon oxidation by molecular oxygen.
Reduction: Although less common, reduction reactions can modify the compound’s structure and properties.
Substitution: Various substituents can be introduced to the imidazopyrazinone core to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include molecular oxygen for oxidation, reducing agents like sodium borohydride for reduction, and various organic halides for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes .
Major Products
The major product of the oxidation reaction is coelenteramide, which is responsible for the bioluminescent emission. Other products may include various substituted derivatives, depending on the specific reactions performed .
科学研究应用
Coelenterazine h (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a probe in chemiluminescence assays to study reaction mechanisms and kinetics.
Biology: Serves as a substrate for bioluminescent proteins, enabling the study of cellular processes such as calcium signaling and protein-protein interactions.
Medicine: Applied in diagnostic imaging and as a reporter in gene expression studies.
Industry: Utilized in high-throughput screening assays for drug discovery and environmental monitoring.
作用机制
The mechanism of action of coelenterazine h (hydrochloride) involves its oxidation by luciferase enzymes, leading to the emission of light. The molecular targets include various luciferases, such as Renilla luciferase and Gaussia luciferase. The pathways involved in this process include the binding of coelenterazine to the active site of the enzyme, followed by its oxidation and the subsequent release of photons .
相似化合物的比较
Coelenterazine h (hydrochloride) is unique among its derivatives due to its higher luminescence intensity and longer-lasting emission. Similar compounds include:
Coelenterazine cp: Known for its faster response time and higher luminescence compared to native coelenterazine.
Coelenterazine f: Exhibits different spectral properties, making it suitable for specific applications.
Coelenterazine hcp: Offers the highest luminescence quantum yield among the derivatives
These compounds differ in their spectral properties, luminescence intensity, and response times, making each suitable for different research applications .
属性
分子式 |
C26H22ClN3O2 |
|---|---|
分子量 |
443.9 g/mol |
IUPAC 名称 |
2,8-dibenzyl-6-(4-hydroxyphenyl)imidazo[1,2-a]pyrazin-3-ol;hydrochloride |
InChI |
InChI=1S/C26H21N3O2.ClH/c30-21-13-11-20(12-14-21)24-17-29-25(22(27-24)15-18-7-3-1-4-8-18)28-23(26(29)31)16-19-9-5-2-6-10-19;/h1-14,17,30-31H,15-16H2;1H |
InChI 键 |
WNNCQCAQZZMPOX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CC2=C(N3C=C(N=C(C3=N2)CC4=CC=CC=C4)C5=CC=C(C=C5)O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(3-Chlorophenyl)methyl]-4-piperazin-1-ylpyrrolo[3,2-c]quinoline Hydrochloride](/img/structure/B12367012.png)
![N-[2-(4-chlorophenoxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B12367017.png)





![3,7a-Dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12367051.png)
![2-[(6-phenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B12367056.png)
![(2S)-N-[(2S)-6-amino-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]-1-[2-(4-hydroxyphenyl)acetyl]pyrrolidine-2-carboxamide](/img/structure/B12367058.png)

![N-[2-[4-(dimethylamino)piperidin-1-yl]-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]methanesulfonamide](/img/structure/B12367079.png)

![2-methyl-4-(2,2,6,6-tetradeuterio-4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine](/img/structure/B12367107.png)
